3-Hydroxypropyl prop-2-en-1-yl carbonate
Description
Properties
CAS No. |
5401-21-8 |
|---|---|
Molecular Formula |
C7H12O4 |
Molecular Weight |
160.17 g/mol |
IUPAC Name |
3-hydroxypropyl prop-2-enyl carbonate |
InChI |
InChI=1S/C7H12O4/c1-2-5-10-7(9)11-6-3-4-8/h2,8H,1,3-6H2 |
InChI Key |
ALWJEZJGOVNBSD-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC(=O)OCCCO |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 3-Hydroxypropyl prop-2-en-1-yl carbonate with structurally or functionally related compounds, emphasizing reactivity, applications, and safety profiles.
Ethyl 5-[(ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate
- Structure : Contains a carbonate group linked to a homopropargyl alcohol scaffold and diphenyl substituents.
- Reactivity : The propargyl and carbonate groups facilitate cyclization reactions to form β-lactones, a key feature in drug synthesis .
- Safety: Limited hazard data, but the propargyl group may pose explosion risks under certain conditions.
(Prop-2-yn-1-ylsulfanyl)carbonitrile
- Structure : Combines a propargyl sulfide (prop-2-yn-1-ylsulfanyl) and a nitrile group.
- Applications : Primarily serves as a building block in heterocyclic synthesis, lacking the hydroxyl functionality critical for this compound’s use in green chemistry .
- Safety: Classified as non-hazardous under GHS/CLP regulations, but toxicological data remain incomplete .
4-(3-Hydroxypropyl)phenol Derivatives
- Structure: Phenolic hydroxyl and hydroxypropyl groups, analogous to the hydroxypropyl moiety in this compound.
- Reactivity : Demonstrated selective methylation or etherification under basic or zeolitic catalysts, highlighting the influence of hydroxyl group positioning on reactivity .
- Applications : Used in lignin model studies, contrasting with the allyl carbonate’s role in polymer crosslinking or drug delivery.
Hydrobromides of 3-(Prop-2-en-1-yl)-thiazol-2-imines
- Structure : Allyl (prop-2-en-1-yl) group attached to a thiazole-imine scaffold.
- Reactivity: The allyl group participates in hydrogen bonding and donor-acceptor interactions in angiotensin II receptor binding, differing from the carbonate’s electrophilic reactivity .
- Applications : Pharmacologically active as antihypertensive agents, unlike this compound’s industrial or materials science applications .
Data Table: Comparative Analysis
Key Research Findings
- Reactivity Trends : Allyl carbonates (e.g., this compound) exhibit higher electrophilicity compared to propargyl sulfides or thiazole-imines, enabling transesterification over nucleophilic substitution .
- Catalytic Selectivity : Basic catalysts (e.g., K₂CO₃) favor hydroxyl transesterification in allyl carbonates, while zeolites promote etherification, underscoring the importance of catalyst choice .
- Pharmacological vs. Industrial Use : Allyl-containing pharmaceuticals (e.g., thiazol-imines) prioritize receptor binding via hydrogen bonding, whereas allyl carbonates focus on material functionalization .
Q & A
Q. What are the optimal synthetic routes for 3-Hydroxypropyl prop-2-en-1-yl carbonate in laboratory settings?
The compound can be synthesized via transesterification reactions using dimethyl carbonate (DMC) as a green reagent. Key variables include catalyst selection and temperature. For example:
- Basic catalysts (e.g., K₂CO₃) promote selective transesterification of aliphatic hydroxyl groups at 90°C.
- Amphoteric catalysts (e.g., alkali metal-exchanged faujasites) enable alkyl ether formation at higher temperatures (165–180°C) . Methodological optimization involves screening catalysts and reaction conditions to balance yield and selectivity.
Q. Which analytical techniques are recommended for characterizing the compound’s purity and structural integrity?
- Single-crystal X-ray diffraction (SXRD) using SHELX software (e.g., SHELXL for refinement) is critical for resolving crystal structures and confirming stereochemistry .
- Spectroscopic methods (e.g., NMR, IR) should complement crystallographic data to verify functional groups and purity. For example, NMR can distinguish carbonate and allyl moieties.
Q. What precautions are necessary for safe handling and storage in laboratory environments?
- Use P95/P1 respirators for minor exposures and OV/AG/P99 filters for higher protection due to uncharacterized toxicological risks .
- Avoid drainage contamination and ensure storage in inert conditions, as the compound’s decomposition pathways are not fully documented .
Advanced Research Questions
Q. How can researchers resolve discrepancies in catalytic activity data during synthesis?
Contradictions in reported outcomes (e.g., transesterification vs. etherification) often arise from:
- Catalyst specificity : Basic catalysts favor nucleophilic attack on carbonyl groups, while faujasites facilitate alkylation at elevated temperatures .
- Reaction monitoring : Use in-situ techniques (e.g., FTIR or GC-MS) to track intermediate formation and adjust conditions dynamically.
Q. What methodological considerations are critical for refining the crystal structure of this compound using SHELX?
- High-resolution data : SHELXL is optimized for refining structures against high-resolution datasets, particularly for resolving disorder or twinning .
- Parameterization : Implement anisotropic displacement parameters for non-H atoms and constrain riding models for H atoms to improve refinement stability .
Q. How can researchers address stability challenges under varying experimental conditions?
- Thermal stability assays : Conduct differential scanning calorimetry (DSC) to identify decomposition thresholds.
- Compatibility testing : Screen solvents and reagents for incompatibilities (e.g., avoid strong acids/bases without empirical stability data) .
Q. What strategies are effective for analyzing contradictory biological activity data in preclinical studies?
- Dose-response profiling : Use orthogonal assays (e.g., enzyme inhibition and cell viability tests) to differentiate specific activity from off-target effects.
- Metabolite tracking : Employ LC-MS to identify degradation products or reactive intermediates that may confound results .
Methodological Resources
- SHELX Software Suite : Essential for crystallographic refinement and structure validation .
- Catalyst Libraries : Screen alkali metal-exchanged faujasites or ionic liquids for reaction optimization .
- Safety Protocols : Adhere to PPE guidelines and environmental controls outlined in hazard assessments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
